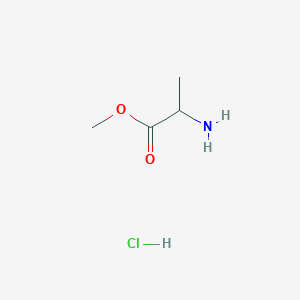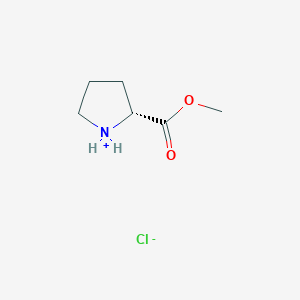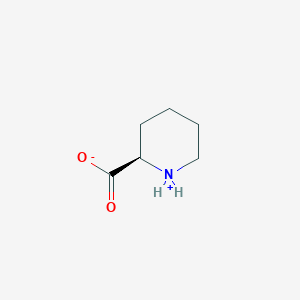
L-アラニンメチルエステル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Methyl 2-aminopropanoate hydrochloride has a wide range of scientific research applications:
生化学分析
Biochemical Properties
It is known that the compound plays a role in proteomics research .
Cellular Effects
It is used in proteomics research, suggesting that it may have some influence on protein expression or function .
Molecular Mechanism
It is used in proteomics research, suggesting that it may interact with proteins or other biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
It is used in proteomics research, suggesting that it may have some long-term effects on cellular function .
Dosage Effects in Animal Models
It is used in proteomics research, suggesting that it may have some effects at different dosages .
Metabolic Pathways
It is used in proteomics research, suggesting that it may interact with enzymes or cofactors in some metabolic pathways .
Transport and Distribution
It is used in proteomics research, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is used in proteomics research, suggesting that it may be directed to specific compartments or organelles .
準備方法
Methyl 2-aminopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminopropanoic acid with methanol in the presence of hydrochloric acid . The reaction conditions typically include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of methyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate for enzymes, participating in enzymatic reactions and influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Methyl 2-aminopropanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-2-methylpropanoate: This compound has a similar structure but differs in the presence of an additional methyl group.
Methyl 2-aminoisobutanoate hydrochloride: This compound has a similar ester and amino group but differs in the carbon chain structure.
The uniqueness of methyl 2-aminopropanoate hydrochloride lies in its specific chemical structure, which influences its reactivity and applications in various scientific fields .
特性
CAS番号 |
13515-97-4 |
|---|---|
分子式 |
C4H10ClNO2 |
分子量 |
139.58 g/mol |
IUPAC名 |
hydron;methyl 2-aminopropanoate;chloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H |
InChIキー |
IYUKFAFDFHZKPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N.Cl |
正規SMILES |
[H+].CC(C(=O)OC)N.[Cl-] |
Key on ui other cas no. |
13515-97-4 14316-06-4 2491-20-5 |
ピクトグラム |
Irritant |
同義語 |
13515-97-4; methyl2-aminopropanoatehydrochloride; DL-Alaninemethylesterhydrochloride; H-DL-Ala-OMe.HCl; h-dl-ala-omehydrochloride; DL-ALANINEMETHYLESTERHCL; SBB007634; MethylDL-2-aminopropanoatehydrochloride; dl-2-aminopropionicacidmethylesterhydrochloride; MethylL-alaninatehydrochloride; methyl2-aminopropanoatehydrochloridyl; D-ALANINEMETHYLESTER; h-dl-ala-omehcl; H-Ala-OMe??HCl; PubChem10905; MethylL-alaninateHCl; ACMC-209cpq; ACMC-209gfk; MethylDL-alaninateHCl; AC1MBT8Z; AC1Q3BUJ; A8627_SIGMA; SCHEMBL248769; SCHEMBL709460; DL-ALANINEMETHYLESTER |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















